REACTION_CXSMILES
|
Br[C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]3([C:26]4[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=4[C:20]4[C:15]3=[CH:16][CH:17]=[CH:18][CH:19]=4)[C:4]=2[CH:3]=1.[Cu][C:28]#[N:29].N>CN1C(=O)CCC1>[C:28]([C:17]1[CH:18]=[CH:19][C:20]2[C:21]3[C:26](=[CH:25][CH:24]=[CH:23][CH:22]=3)[C:5]3([C:4]4[CH:3]=[CH:2][CH:14]=[CH:13][C:12]=4[C:11]4[C:6]3=[CH:7][CH:8]=[CH:9][CH:10]=4)[C:15]=2[CH:16]=1)#[N:29]
|
Name
|
|
Quantity
|
158.1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=2C3(C4=CC=CC=C4C2C=C1)C1=CC=CC=C1C=1C=CC=CC13
|
Name
|
copper(I) cyanide
|
Quantity
|
89.6 g
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
|
Quantity
|
1100 mL
|
Type
|
solvent
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Type
|
CUSTOM
|
Details
|
stirred for a further 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 30° C.
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off with suction
|
Type
|
WASH
|
Details
|
washed three times with 300 ml of saturated ammonia solution and three times with 300 ml of water
|
Type
|
CUSTOM
|
Details
|
suction-dried
|
Type
|
DISSOLUTION
|
Details
|
After the solid had been dissolved in 1000 ml of dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solution was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered through silica gel
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The thus obtained crude product
|
Type
|
CUSTOM
|
Details
|
was recrystallized once from dioxane
|
Type
|
CUSTOM
|
Details
|
After the crystals had been dried under reduced pressure at 80° C.
|
Type
|
CUSTOM
|
Details
|
81.0 g (237 mmol), corresponding to 59.3% of theory, were obtained
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=CC=2C3(C4=CC=CC=C4C2C=C1)C1=CC=CC=C1C=1C=CC=CC13
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |